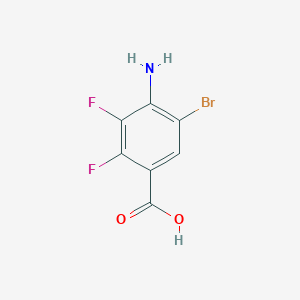
4-Amino-5-bromo-2,3-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-bromo-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative. This compound is of interest due to its unique chemical structure, which includes amino, bromo, and difluoro substituents on a benzoic acid core. These functional groups confer distinct chemical properties and reactivity, making it valuable in various scientific research and industrial applications.
準備方法
The synthesis of 4-Amino-5-bromo-2,3-difluorobenzoic acid typically involves multiple steps. One common method includes the preparation of a solution, followed by the addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.
化学反応の分析
4-Amino-5-bromo-2,3-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromo and fluoro groups) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are facilitated by the presence of halogen substituents.
Common reagents used in these reactions include n-butyllithium, boron reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-5-bromo-2,3-difluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors.
作用機序
The mechanism of action of 4-Amino-5-bromo-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as a modulator of enzyme activity or as a stabilizer of certain neurotransmitters . The exact pathways and targets depend on the specific application and the derivative being studied.
類似化合物との比較
4-Amino-5-bromo-2,3-difluorobenzoic acid can be compared with other similar compounds, such as:
4-Bromo-2,5-difluorobenzoic acid: This compound also contains bromo and fluoro substituents but differs in the position of these groups on the benzoic acid core.
5-Bromo-2,3-difluorobenzoic acid: Similar in structure but lacks the amino group, which affects its reactivity and applications.
生物活性
4-Amino-5-bromo-2,3-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.
This compound is characterized by the presence of amino, bromo, and difluoro substituents on a benzoic acid framework. The unique arrangement of these substituents contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of central nervous system disorders and other therapeutic applications. The compound may modulate enzymatic activity through:
- Inhibition of Enzyme Activity : It may bind to active sites or allosteric sites on enzymes, altering their function.
- Disruption of Cellular Processes : By interfering with signaling pathways or cellular mechanisms, it can affect cell proliferation and survival.
- Interaction with Nucleic Acids : Some studies suggest potential intercalation or binding to DNA/RNA structures, impacting genetic expression.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Enzyme Inhibition : Its derivatives have shown potential as inhibitors in biochemical assays.
- Antimicrobial Properties : Some studies have suggested efficacy against certain bacterial strains.
- Pharmacological Applications : Ongoing research is exploring its use in pharmaceuticals targeting neurological conditions.
Data Table: Biological Activities of this compound Derivatives
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme sEH (soluble epoxide hydrolase) demonstrated that specific derivatives of this compound exhibited submicromolar potency in inhibiting enzyme activity. This suggests a promising avenue for developing therapeutic agents targeting metabolic disorders.
Case Study 2: Antiparasitic Activity
Research focusing on antimalarial therapies highlighted the effectiveness of modified benzoic acids in inhibiting PfATP4-associated Na+-ATPase activity. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic efficacy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Amino-5-bromo-4-fluorobenzoic acid | Different substitution pattern | Moderate enzyme inhibition |
| 5-Bromo-2,4-difluorobenzoic acid | Altered fluorination | Reduced antimicrobial activity |
| 4-Bromo-2-fluoro-5-methylbenzoic acid | Enhanced lipophilicity | Increased CNS activity |
特性
IUPAC Name |
4-amino-5-bromo-2,3-difluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEZYCSUXJMVOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













